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molecular formula C16H21N3O2S B8399304 Ethyl 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

Ethyl 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

Cat. No. B8399304
M. Wt: 319.4 g/mol
InChI Key: PCKPBEJWJNGRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340554B2

Procedure details

A solution of ethyl 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate (1.4 g, 4.38 mmol, 1.00 equiv) in ammonium hydroxide (50 mL) was heated to reflux for 12 hrs. The reaction mixture was cooled. The resulting mixture was concentrated under vacuum and dissolved in 20 ml of aqueous hydrogen chloride (12 N) and concentrated again to give 950 mg (crude) of 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylic acid as a yellow solid.

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:22][C:6]2[N:7]=[CH:8][N:9]=[C:10]([N:11]3[CH2:16][CH2:15][CH:14]([C:17]([O:19]CC)=[O:18])[CH2:13][CH2:12]3)[C:5]=2[CH:4]=1)[CH3:2]>[OH-].[NH4+]>[CH2:1]([C:3]1[S:22][C:6]2[N:7]=[CH:8][N:9]=[C:10]([N:11]3[CH2:16][CH2:15][CH:14]([C:17]([OH:19])=[O:18])[CH2:13][CH2:12]3)[C:5]=2[CH:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)C1=CC2=C(N=CN=C2N2CCC(CC2)C(=O)OCC)S1
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hrs
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 20 ml of aqueous hydrogen chloride (12 N)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC2=C(N=CN=C2N2CCC(CC2)C(=O)O)S1
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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